molecular formula C7H9IN2O2 B1421188 ethyl (4-iodo-1H-pyrazol-1-yl)acetate CAS No. 82231-59-2

ethyl (4-iodo-1H-pyrazol-1-yl)acetate

Cat. No. B1421188
CAS RN: 82231-59-2
M. Wt: 280.06 g/mol
InChI Key: QDCVNLSNYLXDRI-UHFFFAOYSA-N
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Patent
US09260416B2

Procedure details

4-Iodo-1H-pyrazole (2 g, 10.3 mmol), ethyl bromoacetate (2.3 mL, 20.6 mmol) and cesium carbonate (5 g, 15.5 mmol) were combined in DMF (20 mL). After stirring at room temperature for 30 minutes the reaction was diluted with EtOAc/hexanes (1:1) and washed with H2O/brine, with back-extraction. The organic layer was dried over MgSO4, concentrated and filtered via silica gel chromatography (0-20% EtOAc in hexanes) to give the title compound.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.3 mL
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
[Compound]
Name
EtOAc hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:3]=[N:4][NH:5][CH:6]=1.Br[CH2:8][C:9]([O:11][CH2:12][CH3:13])=[O:10].C(=O)([O-])[O-].[Cs+].[Cs+]>CN(C=O)C>[CH2:12]([O:11][C:9](=[O:10])[CH2:8][N:4]1[CH:3]=[C:2]([I:1])[CH:6]=[N:5]1)[CH3:13] |f:2.3.4|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
IC=1C=NNC1
Step Two
Name
Quantity
2.3 mL
Type
reactant
Smiles
BrCC(=O)OCC
Step Three
Name
Quantity
5 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O
Step Five
Name
EtOAc hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 30 minutes the reaction
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with H2O/brine, with back-extraction
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
FILTRATION
Type
FILTRATION
Details
filtered via silica gel chromatography (0-20% EtOAc in hexanes)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)OC(CN1N=CC(=C1)I)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.